1-ethynyl-1-methoxycycloheptane
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Overview
Description
1-ethynyl-1-methoxycycloheptane is an organic compound with the molecular formula C10H14O. It is a derivative of cycloheptane, where an ethynyl group and a methoxy group are attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-1-methoxycycloheptane typically involves the alkylation of cycloheptanone with an ethynylating agent in the presence of a base. One common method is the reaction of cycloheptanone with ethynylmagnesium bromide (Grignard reagent) followed by methylation using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-ethynyl-1-methoxycycloheptane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of cycloheptane or cycloheptene derivatives.
Substitution: Formation of various substituted cycloheptane derivatives.
Scientific Research Applications
1-ethynyl-1-methoxycycloheptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethynyl-1-methoxycycloheptane involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the methoxy group can act as an electron-donating group, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-ethynyl-1-methoxycyclohexane: A similar compound with a six-membered ring instead of a seven-membered ring.
1-ethynyl-1-methoxycyclopentane: A similar compound with a five-membered ring.
1-ethynyl-1-methoxycyclooctane: A similar compound with an eight-membered ring.
Uniqueness
1-ethynyl-1-methoxycycloheptane is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- and eight-membered ring analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2731008-32-3 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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